molecular formula C14H13Cl2N3O B4709305 N-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

N-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea

Cat. No. B4709305
M. Wt: 310.2 g/mol
InChI Key: GOVMZQIYYDOXBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea and related derivatives involves complex chemical reactions, including the reaction of acylazides with specific thiadiazoles or the condensation of benzoic acids with ethane-1,2-diamines, resulting in compounds with promising biological activities or as intermediates for further chemical transformations. For instance, a derivative, N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, demonstrates plant growth regulatory activities, showcasing the synthetic versatility and potential applications of these compounds (Song Xin-jian et al., 2006).

Molecular Structure Analysis

Computational and experimental analyses, such as density functional theory (DFT) and X-ray diffraction, provide insights into the molecular structure of this compound derivatives. These studies reveal crucial aspects like bond lengths, bond angles, and the crystal structure, enhancing our understanding of the compound's chemical behavior and potential for application in fields such as nonlinear optics and pharmaceuticals (Pei Huang et al., 2020).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, illustrating a range of properties that are of interest for further chemical synthesis and potential biological applications. For example, these compounds exhibit high affinity for sigma receptors, and modifications to their structure can significantly alter their binding characteristics, suggesting their potential utility in designing new therapeutic agents (B. de Costa et al., 1992).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-9(10-3-2-6-17-8-10)18-14(20)19-11-4-5-12(15)13(16)7-11/h2-9H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVMZQIYYDOXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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